molecular formula C9H12ClN3 B13128309 5-Cyclopropylpicolinimidamidehydrochloride

5-Cyclopropylpicolinimidamidehydrochloride

Cat. No.: B13128309
M. Wt: 197.66 g/mol
InChI Key: UHTFGQRUHAPUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropylpicolinimidamidehydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to a picolinimidamide moiety. This compound is of interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. Its unique structural features make it a valuable subject for studying various chemical reactions and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylpicolinimidamidehydrochloride typically involves the following steps:

    Cyclopropylation: The introduction of the cyclopropyl group to the picolinimidamide backbone. This can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene.

    Formation of Picolinimidamide: This step involves the synthesis of the picolinimidamide core, which can be achieved through various methods, including the reaction of picolinic acid with ammonia or amines under specific conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylpicolinimidamidehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the picolinimidamide moiety can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-Cyclopropylpicolinimidamidehydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-Cyclopropylpicolinimidamidehydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Cyclopropylpicolinimidamidehydrochloride include:

    5-Cyclopropylpicolinic acid hydrochloride: A structurally related compound with a cyclopropyl group and picolinic acid moiety.

    Cyclopropylamine derivatives: Compounds with cyclopropyl groups attached to various amine backbones.

    Picolinamide derivatives: Compounds with picolinamide moieties and various substituents.

Uniqueness

This compound is unique due to its specific combination of a cyclopropyl group and picolinimidamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

5-cyclopropylpyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c10-9(11)8-4-3-7(5-12-8)6-1-2-6;/h3-6H,1-2H2,(H3,10,11);1H

InChI Key

UHTFGQRUHAPUCL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(C=C2)C(=N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.